

A Comparative Guide to the Turnover Frequency of Cobalt-Rhodium Catalyst Formulations

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Compound of Interest

Compound Name: Cobalt;rhodium

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This guide provides a comparative analysis of the Turnover Frequency (TOF) of various cobalt-rhodium (Co-Rh) catalyst formulations, primarily focusing on their application in hydroformylation and syngas conversion reactions. The objective is to offer a clear, data-driven comparison to aid in the selection and development of catalysts for these critical industrial processes. While rhodium-based catalysts are known for their high activity, the addition of cobalt as a promoter can significantly influence performance, selectivity, and cost-effectiveness.

Data Presentation: Turnover Frequency Comparison

The following table summarizes the Turnover Frequency (TOF) of different cobalt-rhodium catalyst formulations as reported in the literature. It is important to note that direct comparison can be challenging due to variations in experimental conditions, catalyst preparation methods, and support materials.

Catalyst Formulation	Substrate	Reaction	Temperature (°C)	Pressure (bar)	TOF (h ⁻¹)	Reference
Rh-Co/zeolite	Ethene	Hydroformylation	-	-	15.5-fold higher than Rh-Zn/zeolite	[1]
Rh/CoO	Propene	Hydroformylation	-	-	2065	[2]
RhCo ₃ /MCM-41	Ethylene	Hydroformylation	200	1	-	[3]
Co/SiO ₂	Ethene	Gas-phase Hydroformylation	173	5	Stable activity	[3]
Rh/C	Ethene	Gas-phase Hydroformylation	173	5	Metal leaching observed	[3]

Note: A direct numerical TOF for the RhCo₃/MCM-41 catalyst was not provided in the initial source, but it was noted for its performance in ethylene hydroformylation.[3] The Rh-Co/zeolite catalyst demonstrated a significantly higher TOF compared to its Rh-Zn counterpart, highlighting the positive influence of cobalt.[1]

Experimental Protocols

The determination of TOF is a critical aspect of catalyst evaluation. Below is a generalized methodology for key experiments cited in the study of cobalt-rhodium catalysts.

Catalyst Synthesis and Characterization

1. Catalyst Preparation (Impregnation Method):

- Support Material: A high-surface-area support, such as silica (SiO₂) or zeolite, is typically used.

- **Precursors:** Rhodium and cobalt precursors (e.g., RhCl_3 , $\text{Co}(\text{NO}_3)_2$) are dissolved in an appropriate solvent.
- **Impregnation:** The support material is impregnated with the precursor solution. This can be done via wet impregnation or incipient wetness impregnation.
- **Drying and Calcination:** The impregnated support is dried (typically at $100\text{-}120^\circ\text{C}$) and then calcined in air at elevated temperatures (e.g., $300\text{-}500^\circ\text{C}$) to decompose the precursors and form metal oxides.
- **Reduction:** The calcined catalyst is reduced in a hydrogen flow at high temperatures to obtain the active metallic form.

2. Catalyst Characterization:

- **Transmission Electron Microscopy (TEM):** To determine the size, morphology, and distribution of the bimetallic nanoparticles on the support.
- **X-ray Diffraction (XRD):** To identify the crystalline phases of the metals and the support.
- **Temperature-Programmed Reduction (TPR):** To study the reducibility of the metal oxides and the interaction between cobalt and rhodium.
- **Extended X-ray Absorption Fine Structure (EXAFS):** To probe the local atomic structure and coordination environment of the rhodium and cobalt atoms, confirming the formation of bimetallic particles.

Catalytic Activity Testing (Hydroformylation)

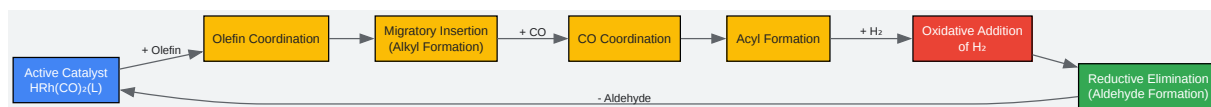
- **Reactor:** A high-pressure batch or continuous-flow reactor is used.
- **Catalyst Loading:** A known amount of the catalyst is loaded into the reactor.
- **Reaction Conditions:** The reactor is pressurized with a mixture of the olefin (e.g., ethylene, propylene), carbon monoxide (CO), and hydrogen (H_2). The temperature and pressure are controlled at the desired setpoints.

- **Product Analysis:** The reaction products are analyzed using gas chromatography (GC) to determine the conversion of the olefin and the selectivity towards the desired aldehyde products.
- **TOF Calculation:** The Turnover Frequency is calculated as the number of moles of product formed per mole of active metal per unit time. The number of active sites is often estimated from techniques like chemisorption.

Mandatory Visualization

Hydroformylation Catalytic Cycle

The following diagram illustrates the generally accepted Heck-Breslow mechanism for hydroformylation, a common application for cobalt-rhodium catalysts. The cycle shows the key steps involving the catalyst, olefin, syngas, and the formation of the aldehyde product.

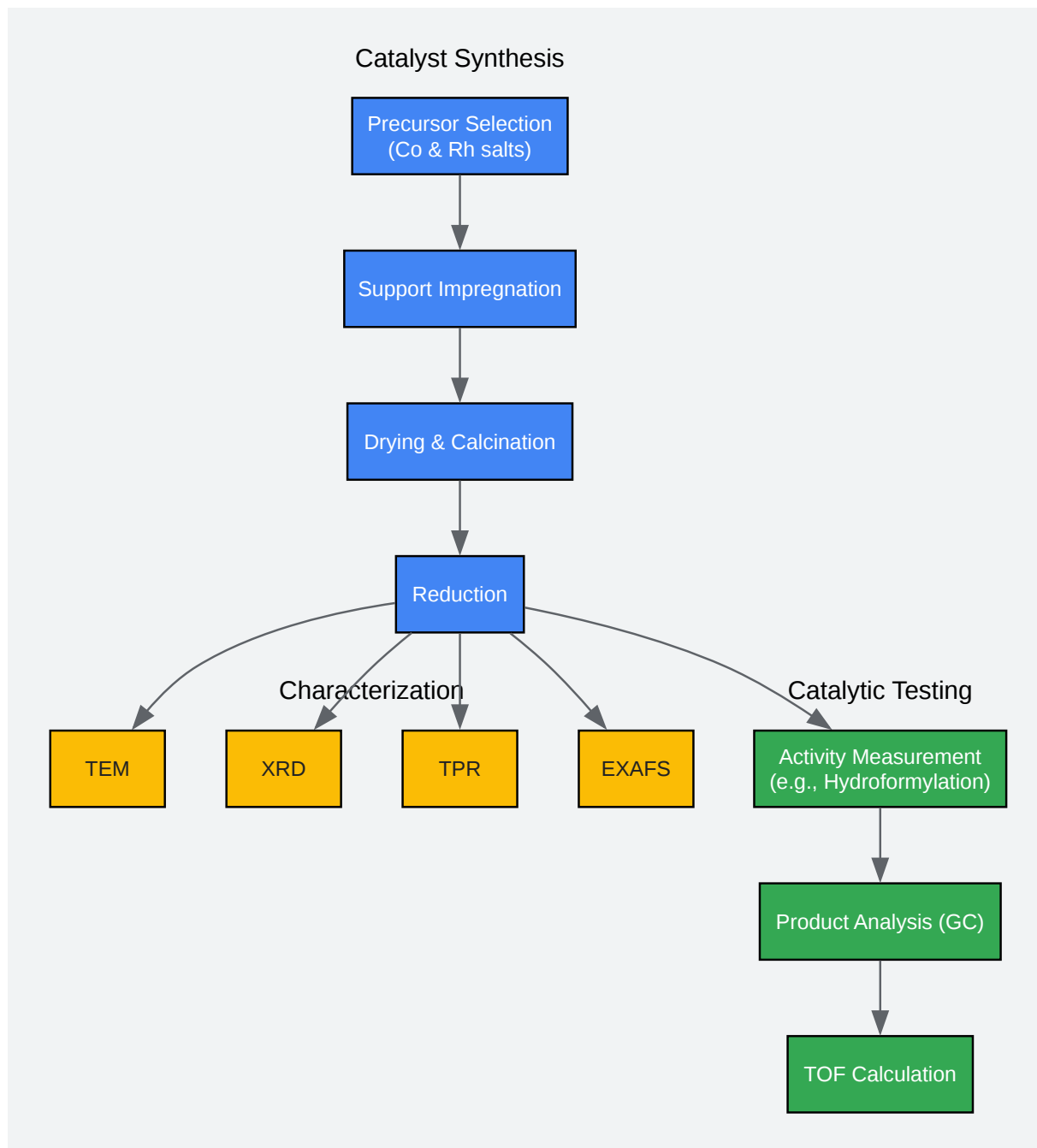


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Caption: Hydroformylation catalytic cycle.

Experimental Workflow for Catalyst Evaluation

This diagram outlines the typical workflow for the synthesis, characterization, and performance evaluation of cobalt-rhodium catalysts.



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Caption: Catalyst evaluation workflow.

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